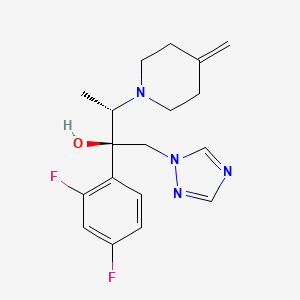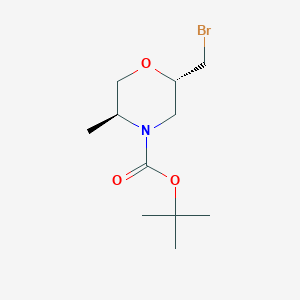
tert-Butyl (2S,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate: is a chemical compound that features a morpholine ring substituted with a bromomethyl group and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2S,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of the corresponding methyl derivative using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid derivative of the morpholine with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted morpholine derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (2S,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study the effects of bromomethyl and tert-butyl groups on biological systems. It may serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its ability to undergo various chemical reactions makes it a versatile intermediate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of tert-Butyl (2S,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate depends on its specific application. In general, the bromomethyl group can act as an electrophile, participating in nucleophilic substitution reactions. The tert-butyl ester group can provide steric hindrance, influencing the compound’s reactivity and stability. The morpholine ring can interact with various molecular targets, potentially affecting biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2S,5S)-2-(chloromethyl)-5-methylmorpholine-4-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
tert-Butyl (2S,5S)-2-(methyl)-5-methylmorpholine-4-carboxylate: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness: tert-Butyl (2S,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to other similar compounds. The bromomethyl group can participate in specific substitution reactions that are not possible with other substituents like chloromethyl or hydroxymethyl groups .
Eigenschaften
Molekularformel |
C11H20BrNO3 |
|---|---|
Molekulargewicht |
294.19 g/mol |
IUPAC-Name |
tert-butyl (2S,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-8-7-15-9(5-12)6-13(8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
OBJOQVLWWLTNLQ-DTWKUNHWSA-N |
Isomerische SMILES |
C[C@H]1CO[C@@H](CN1C(=O)OC(C)(C)C)CBr |
Kanonische SMILES |
CC1COC(CN1C(=O)OC(C)(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


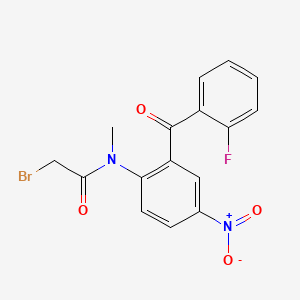
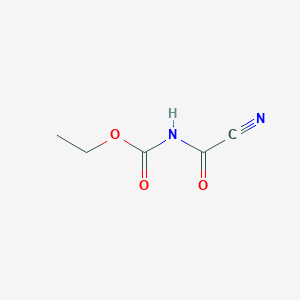
![1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12937076.png)

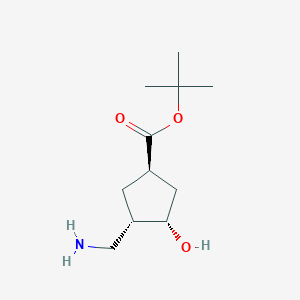
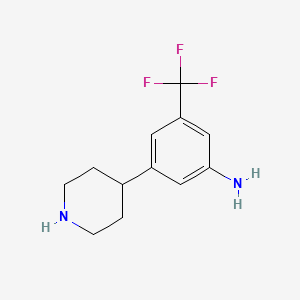
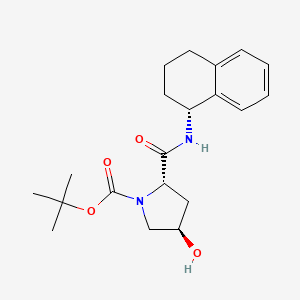

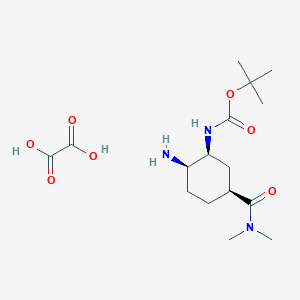
![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)

